![molecular formula C20H22N4O4 B2803456 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034231-05-3](/img/structure/B2803456.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . They showed promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antifungal Activity
Although the exact compound was not mentioned, a series of 1,2-benzisothiazol-3(2H)-one derivatives have shown broad-spectrum antifungal activity . This suggests potential antifungal applications for similar compounds.
Antibacterial Activity
Compounds based on new benzoxepine-oxime-1,2,3-triazole hybrid have shown antibacterial properties . This suggests that similar compounds may also have antibacterial applications.
Drug Design
The compound and its derivatives could be used in drug design. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides have been designed and predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .
Antioxidant Activity
Substituted cinnamides, which are structurally related to the compound , have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs.
Anti-inflammatory Activity
Substituted cinnamides have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs.
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that many anticancer agents, including some indole-based compounds, act by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis .
Result of Action
Related compounds have demonstrated anticancer activity, with effects including cell cycle arrest and the induction of apoptosis .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-19(20(26)23-15-1-2-17-18(11-15)28-13-27-17)22-12-14-5-9-24(10-6-14)16-3-7-21-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXSUGAMNHVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.